hetR protein
Description
Properties
CAS No. |
135434-42-3 |
|---|---|
Molecular Formula |
C10H10N2S |
Synonyms |
hetR protein |
Origin of Product |
United States |
Genomic Organization and Evolutionary Context of Hetr
Genomic Locus of the hetR Gene
The hetR gene resides within a specific and conserved location in the genomes of heterocyst-forming cyanobacteria. Its promoter region is notably complex, featuring multiple transcriptional start points that are subject to differential regulation, and it is a key site for the autoregulation of the gene's expression.
Multiple Transcriptional Start Points of hetR
The transcription of the hetR gene is initiated from at least four distinct transcriptional start points (tsps), located at nucleotides -728, -696, -271, and -184 relative to the translational start site. nih.gov Each of these start points gives rise to a unique mRNA molecule, allowing for a nuanced and multi-layered regulation of HetR protein levels. nih.gov
The expression from these start points is differentially regulated in response to the availability of fixed nitrogen. nih.gov While the transcript originating from the -184 tsp is present regardless of the nitrogen status, transcription from the -728, -696, and -271 tsps is induced upon nitrogen starvation. nih.gov The tsp at -271 is particularly significant as it is the most tightly regulated and its activity is directly linked to the spatial patterning of heterocyst development. nih.gov Fluorescence reporter studies have shown that transcription from the -271 tsp is initially observed in small groups of cells and later becomes confined to the single cells that will differentiate into heterocysts. nih.gov In contrast, transcription from the -184 and the -728/-696 tsps appears more uniform throughout the filament. nih.gov The global nitrogen regulator NtcA is required for transcription from the -728 tsp. nih.gov
| Transcriptional Start Point (tsp) | Location Relative to Translational Start | Regulation by Nitrogen Status | Notes |
| -728 tsp | -728 | Induced upon nitrogen starvation | Transcription requires NtcA. nih.gov |
| -696 tsp | -696 | Induced upon nitrogen starvation | Often co-regulated with the -728 tsp. nih.gov |
| -271 tsp | -271 | Induced upon nitrogen starvation | Tightly regulated and crucial for patterned expression; involved in positive autoregulation by HetR. nih.gov |
| -184 tsp | -184 | Constitutively expressed | Present regardless of nitrogen availability. nih.gov |
Autoregulation of hetR Transcription
A key feature of hetR gene regulation is its positive autoregulation, a process where the this compound enhances its own transcription. nih.govnih.gov This autoregulatory loop is crucial for the rapid amplification of the HetR signal in cells committed to differentiation. nih.gov The this compound functions as a DNA-binding protein and directly interacts with its own promoter region. nih.govpnas.org Specifically, HetR binds to a region of DNA surrounding the -271 transcriptional start point. nih.govnih.gov This binding is essential for the increased transcription from this specific start site upon nitrogen deprivation. nih.gov
This positive feedback mechanism ensures that once a certain threshold of HetR is reached within a cell, its concentration rapidly increases, locking the cell into the differentiation pathway. nih.gov The autoregulation of hetR is a critical component of the genetic network that governs both the temporal and spatial aspects of heterocyst development. nih.govsemanticscholar.org
Phylogenetic Distribution and Conservation of HetR Homologs
Homologs of the hetR gene are not confined to heterocyst-forming cyanobacteria, a distribution that offers clues about the protein's evolutionary origins and its ancestral functions.
Presence in Heterocyst-Forming Cyanobacteria
The hetR gene is a conserved and essential component of the genetic machinery in all known heterocyst-forming cyanobacteria, which are classified under the orders Nostocales and Stigonematales. nih.govwikipedia.org The amino acid sequence of the this compound is highly conserved among these organisms. nih.gov For instance, a comparison of HetR sequences from various heterocystous cyanobacteria reveals that only a small fraction of the amino acid residues are variable, indicating a strong evolutionary pressure to maintain the protein's structure and function. nih.gov This high degree of conservation underscores the fundamental role of HetR in initiating and controlling the complex process of heterocyst differentiation. nih.govnih.gov
Evolutionary Trajectory of hetR
The phylogenetic distribution of hetR suggests a fascinating evolutionary history. The gene appears to be ancient and is found in almost all filamentous cyanobacteria, but is notably absent from unicellular species. researchgate.net This indicates that the acquisition of hetR may have been linked to the evolution of multicellularity in cyanobacteria. researchgate.net
Phylogenetic analyses show that HetR sequences from heterocyst-forming cyanobacteria form a distinct monophyletic group, separate from those of non-heterocyst-forming species. researchgate.net This suggests that the hetR genes in the latter are not a result of recent horizontal gene transfer from heterocystous cyanobacteria but rather represent an ancestral lineage. researchgate.net The prevailing hypothesis is that an ancestral hetR gene, involved in some form of cellular regulation in filamentous cyanobacteria, was later co-opted and integrated into a more complex regulatory network that ultimately led to the evolution of heterocysts. nih.govcmpcollege.ac.in This evolutionary event was a critical step in allowing these cyanobacteria to thrive in nitrogen-limited environments by separating oxygen-sensitive nitrogen fixation from oxygen-producing photosynthesis. cmpcollege.ac.in
Molecular Architecture and Functional Domains of Hetr Protein
Oligomeric States of HetR
HetR is known to exist in different oligomeric states, which are important for its biological activity. The most commonly observed forms are dimers and tetramers. rsc.org
HetR Dimerization and Tetramerization
HetR monomers associate to form dimers. nih.gov The crystal structure of HetR reveals a highly intertwined, compact dimer. nih.gov Upon DNA binding, the HetR dimer becomes more symmetric. ebi.ac.ukebi.ac.uk While the dimer is a key functional unit, evidence also suggests the presence of tetrameric forms. rsc.org Some studies indicate that proteins can exist in dynamic equilibrium between different oligomeric states, such as dimers and tetramers, in solution. rsc.org The formation of higher-order oligomers like tetramers can involve the association of dimers. nih.gov
Functional Significance of Oligomeric Forms
The oligomeric state of HetR is intrinsically linked to its function. Dimerization is essential for HetR to bind effectively to its target DNA sequences, such as the palindromic sequence upstream of the hetP gene. ebi.ac.uknih.gov The dimeric structure positions the DNA-binding motifs to interact with the major groove of the DNA palindrome. nih.gov The dynamic assembly and disassembly of protein oligomers can play a central role in regulating protein activity. frontiersin.org While the specific functional distinctions between HetR dimers and tetramers are still being fully elucidated, the ability to form different oligomeric states likely contributes to the complex regulatory roles of HetR in heterocyst differentiation. Oligomerization can influence protein dynamics, which in turn can affect ligand binding and allosteric regulation. plos.org
Structural Insights into HetR
Structural analyses, particularly through X-ray crystallography, have revealed the intricate three-dimensional structure of HetR and its constituent domains. nih.govnih.gov
DNA-Binding Motifs (e.g., Novel HTH Motifs)
HetR contains helix-turn-helix (HTH) motifs within its N-terminal DNA-binding domain. ebi.ac.uknih.gov The HTH motif is a common structural motif capable of binding DNA, typically interacting with the major groove. wikipedia.orgpsu.edunih.gov In the HetR dimer, the DNA-binding unit contains HTH motifs from the N-terminal regions of the two subunits. nih.gov These HTH motifs, comprised of alpha-helices, penetrate the major groove of the DNA. ebi.ac.uknih.gov The DNA-binding surface of HetR is positively charged, which facilitates interaction with the negatively charged DNA backbone. ebi.ac.uk The size of the DNA-binding unit is consistent with a DNA target of approximately 16-17 base pairs, aligning with the experimentally identified palindromic recognition sequence. ebi.ac.uk
Active Site Residues and Their Role in Protease Activity
HetR functions as a serine-type protease. nih.govasm.orgnih.govpnas.org The protease activity is essential for heterocyst differentiation. nih.govasm.org Site-specific mutagenesis studies have identified Ser152 as the active site serine residue in HetR from Anabaena sp. strain PCC 7120. nih.govasm.orgnih.gov Mutation of Ser152 to Alanine (B10760859) abolishes the protease activity and the ability of the protein to be labeled by Dansyl fluoride (B91410), a specific serine-type protease inhibitor. nih.govasm.orgnih.govpnas.org This mutation also prevents heterocyst formation, even though the mutant protein is still produced. nih.govasm.org This clearly demonstrates that the protease activity, mediated by Ser152, is required for heterocyst differentiation. nih.govasm.org While Ser152 is identified as the active site, other residues, such as Ser179, are also critical for HetR function, although they may not be the catalytic serine. nih.gov The substrates of HetR's protease activity are not yet fully known, although HetR is known to undergo auto-degradation. nih.gov
Mechanisms of Hetr Action in Transcriptional Regulation
DNA Binding Specificity of HetR
HetR's function as a transcriptional regulator is predicated on its ability to bind to specific DNA sequences. nih.govpnas.orgnih.govresearchgate.net Although it lacks conventional DNA-binding motifs in its primary sequence, experimental evidence unequivocally demonstrates its capacity for specific DNA interaction. pnas.orgnih.gov This binding is crucial for its regulatory role, and the concentration of HetR can influence heterocyst frequency, likely due to its concentration-dependent DNA binding. pnas.orgnih.gov Dimerization of HetR is a prerequisite for its DNA-binding activity. pnas.orgnih.gov
Identification of HetR Recognition Sequences
The identification of HetR's specific DNA recognition sites has been a key area of research. One of the first and most precisely defined binding sites is a 17-base pair palindromic sequence located in the upstream promoter region of the hetP gene. nih.govnih.gov This palindromic nature is a common feature of binding sites for dimeric DNA-binding proteins.
Further investigations have revealed that HetR also binds to a 40-bp region upstream of the hetZ gene, which shares similarity with the hetP binding site. nih.gov Through systematic analysis of this region, it was determined that at least 12 bases are essential for recognition by HetR. nih.gov Deletion of the 51-bp region containing this binding site was shown to completely abolish the transcriptional activity of the hetZ promoter. nih.gov Based on the identified recognition sequences in hetP and hetZ, potential HetR binding sites have also been proposed upstream of other genes, including hetR itself and patA. nih.govresearchgate.net The binding of HetR to the predicted site upstream of patA has been experimentally confirmed. researchgate.net
The core recognition sequence for HetR is not a simple consensus sequence, and its identification in the genome has been challenging. However, the characterization of binding sites in key target genes has provided a basis for understanding its broader regulatory network. nih.gov
Direct Target Genes of HetR (e.g., patS, hepA, hetP, hetZ)
HetR directly controls the expression of several genes by binding to their promoter regions. pnas.orgnih.govnih.gov This direct interaction has been demonstrated for a number of genes that are critical for heterocyst development and patterning.
patS : HetR binds to the promoter region of patS, a gene that produces a small peptide inhibitor of heterocyst differentiation. pnas.orgnih.govpnas.org This interaction suggests a direct feedback loop where HetR activates its own inhibitor to ensure proper spacing of heterocysts.
hepA : The hepA gene, involved in the formation of the heterocyst-specific polysaccharide layer, is another direct target of HetR. pnas.orgnih.govpnas.org Binding of HetR to the hepA promoter is necessary for its upregulation. pnas.org
hetP : As mentioned, hetP was one of the first direct targets of HetR to be identified, with a well-defined palindromic binding site in its promoter. nih.govnih.gov hetP is also involved in the early stages of heterocyst differentiation.
hetZ : HetR directly binds to the promoter of hetZ, a gene implicated in early heterocyst differentiation, and this binding is essential for hetZ transcription. nih.gov The interaction is inhibited by the PatS-derived pentapeptide RGSGR. nih.gov
hetR : HetR is autoregulatory, binding to its own promoter to control its expression. pnas.orgnih.govpnas.org This autoregulation is a key feature of its function as a master switch.
patA : HetR binds to the promoter of patA, a gene required for heterocyst formation at intercalary positions. researchgate.net
The following table summarizes the direct target genes of HetR and the location of its binding sites.
| Gene | Function | Location of HetR Binding Site |
| patS | Inhibitor of heterocyst differentiation | Promoter region |
| hepA | Heterocyst envelope polysaccharide synthesis | Promoter region |
| hetP | Early heterocyst differentiation | Upstream promoter region (palindromic sequence) |
| hetZ | Early heterocyst differentiation | Upstream of the gene (40-bp region) |
| hetR | Master regulator of differentiation | Promoter region |
| patA | Heterocyst patterning | Promoter region |
HetR as a Transcriptional Regulator
HetR functions as a transcriptional activator for genes required for heterocyst development and can also be involved in the repression of genes in vegetative cells. pnas.orgpnas.orgpnas.orgnih.govresearchgate.net Its role is central to the massive reprogramming of gene expression that occurs during the transition from a vegetative cell to a heterocyst. nih.gov
Activation of Heterocyst-Specific Gene Expression
Upon nitrogen deprivation, HetR is essential for activating a cascade of gene expression that leads to heterocyst formation. nih.govpnas.org It directly binds to the promoters of key developmental genes, such as patS, hepA, hetP, and hetZ, to upregulate their transcription. pnas.orgnih.govnih.gov The activation of hetR expression itself is a critical step, which is positively autoregulated by HetR. pnas.org This positive feedback loop likely contributes to the commitment to differentiation.
The activation of these target genes by HetR initiates the morphological and physiological changes necessary for a vegetative cell to become a nitrogen-fixing heterocyst. pnas.orgpnas.orgpnas.org For instance, the activation of hepA is crucial for the synthesis of the protective polysaccharide layer of the heterocyst. pnas.orgnih.gov
Repression of Gene Expression in Vegetative Cells
In addition to its role as an activator, HetR is also implicated in the repression of gene expression in vegetative cells. pnas.orgnih.gov This dual function allows for the differential regulation of genes in the two cell types of the filament. In vegetative cells, under conditions that would otherwise permit heterocyst differentiation, hetR expression is repressed. pnas.org This repression is thought to be a mechanism to prevent widespread differentiation and maintain the appropriate pattern of heterocysts. The PatA protein is not required for this repressive function of HetR. pnas.org There is also evidence to suggest that HetR may directly repress the expression of some genes. researchgate.net
Interaction with RNA Polymerase Components
The precise mechanism by which HetR activates transcription after binding to DNA is still under investigation. A common mechanism for transcriptional activators is to interact directly with RNA polymerase (RNAP) or its components to recruit it to the promoter. wikipedia.org However, early studies using a two-hybrid system did not detect a direct interaction between HetR and any components of the RNA polymerase from Anabaena sp. PCC 7120. pnas.org This suggests that HetR may function as a transcriptional activator through an alternative mechanism, or that the interaction is transient or requires other factors not present in the experimental system. It has been proposed that HetR might act as a scaffold, assembling other transcriptional components that are critical for heterocyst development. nih.gov Further research is needed to elucidate the exact nature of the interaction, if any, between HetR and the RNA polymerase complex.
Regulation of Hetr Expression and Activity
Transcriptional Regulation of hetR
The transcription of the hetR gene is a critical checkpoint in the initiation of heterocyst development. It is subject to intricate temporal and spatial control, influenced by the cell's nitrogen status and a network of regulatory proteins.
The promoter region of the hetR gene is complex, featuring four distinct transcriptional start points (tsps) located at positions -728, -696, -271, and -184 relative to the translational start site. mdpi.com Each of these tsps generates a unique mRNA molecule, allowing for differential regulation. mdpi.com
Following the removal of combined nitrogen, the transcription of hetR is rapidly induced. researchgate.net Northern blot analyses have shown that transcript levels begin to rise as early as 30 minutes after nitrogen starvation, with a significant increase of up to five-fold occurring between 6 and 18 hours. mdpi.com
The regulation of hetR transcription is not uniform throughout the cyanobacterial filament. mdpi.com While a low level of transcription is observed in all vegetative cells grown in nitrogen-replete conditions, a patterned upregulation occurs within 3.5 hours of nitrogen deprivation. mdpi.comresearchgate.net This expression becomes localized to spaced groups of cells, and by 6 to 8 hours, it is confined to the specific cells that are destined to differentiate into heterocysts, forming a periodic pattern. mdpi.comresearchgate.net
Of the four tsps, the one at position -271 is the most tightly regulated in a spatial manner. researchgate.net Reporter gene fusions have demonstrated that fluorescence from the -271 tsp promoter is initially seen in small groups of cells and later becomes restricted to the single cells that will develop into heterocysts. researchgate.net In contrast, transcription originating from the other tsps appears more uniform throughout the filament. researchgate.net This spatially controlled transcription from the -271 tsp is crucial for establishing the correct heterocyst pattern. researchgate.net HetR also positively autoregulates its own transcription, particularly from the -271 tsp, by binding to its own promoter region. mdpi.comsemanticscholar.org
Table 1: Transcriptional Start Points (tsps) of the hetR Gene
| Transcriptional Start Point (tsp) | Location Relative to Start Codon | Regulation Characteristics | Reference |
|---|---|---|---|
| -728 tsp | -728 | Uniform expression, requires NtcA for transcription. | mdpi.comsemanticscholar.org |
| -696 tsp | -696 | Uniform expression throughout filaments. | researchgate.net |
| -271 tsp | -271 | Spatially and temporally regulated, crucial for pattern formation, requires HetR for transcription (autoregulation). | mdpi.comresearchgate.net |
| -184 tsp | -184 | Uniform expression throughout filaments. | researchgate.net |
The initiation of heterocyst differentiation is a direct response to nitrogen limitation, and this signal is biochemically transduced to the genetic machinery. A key signaling molecule in this pathway is 2-oxoglutarate. semanticscholar.orgbiorxiv.org In cyanobacteria, nitrogen starvation leads to an accumulation of 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle that reflects the cellular carbon-to-nitrogen balance. semanticscholar.orgpnas.org
High levels of 2-oxoglutarate act as a signal of nitrogen deficiency. pnas.orgnih.gov This molecule is thought to bind to the global nitrogen regulator NtcA, enhancing its ability to bind to DNA and activate the transcription of its target genes, which includes hetR. semanticscholar.orgbiorxiv.org In vitro studies have confirmed that both NtcA and 2-oxoglutarate are stringently required for the activation of transcription from promoters of genes involved in heterocyst differentiation. biorxiv.org This mechanism ensures that the master regulator hetR is only expressed when the cell perceives a clear and sustained nitrogen deficit. semanticscholar.orgbiorxiv.org
The transcription of hetR is controlled by a network of upstream regulatory proteins that integrate various signals to fine-tune its expression.
NtcA : As the primary global nitrogen regulator in cyanobacteria, NtcA is essential for initiating the heterocyst differentiation cascade. semanticscholar.orgnih.gov Activated by binding 2-oxoglutarate during nitrogen starvation, NtcA directly activates the transcription of a range of genes required for differentiation, including hetR. semanticscholar.org NtcA is specifically required for transcription from the hetR -728 tsp. semanticscholar.org The mutual dependency between ntcA and hetR upregulation is a cornerstone of differentiation initiation.
NrrA : NrrA is a response regulator that mediates the transcriptional activation of hetR by NtcA, at least from the -728 transcription start point. semanticscholar.org This suggests a hierarchical cascade where the global nitrogen signal perceived by NtcA is channeled through specific regulators like NrrA to control distinct promoters of the master regulator hetR.
PatA : PatA is a positive regulator that is critical for establishing the correct spatial pattern of heterocysts, particularly for the formation of intercalary (as opposed to terminal) heterocysts. PatA is required for the activation of HetR and the subsequent increased expression of hetR in developing cells. Deletion of the patA gene severely downregulates transcription from the spatially controlled -271 tsp of hetR. researchgate.net This indicates that PatA functions upstream of hetR to ensure its expression is correctly localized within the filament. researchgate.net
SigC : SigC is a group 2 sigma factor of the RNA polymerase. mdpi.com The transcript levels of the sigC gene increase during heterocyst differentiation in a manner that is dependent on a functional hetR gene. mdpi.com While SigC is known to regulate the expression of other genes involved in heterocyst differentiation and function, a direct role for SigC in activating hetR transcription has not been definitively established. mdpi.comresearchgate.net Its upregulation is part of the broader transcriptional changes initiated by HetR. mdpi.com
Post-Translational Regulation of HetR Protein
Beyond transcriptional control, the activity of the this compound is further modulated by post-translational modifications. These modifications provide a rapid and dynamic means of controlling HetR function in response to intracellular signals, affecting its stability, enzymatic activity, and ability to bind DNA.
HetR has been identified as an unusual serine-type protease. A key feature of its regulation is its ability to undergo autoproteolysis, or self-degradation. Purified recombinant HetR is unstable and degrades readily, a process that can be prevented by serine protease inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF).
This proteolytic activity is intrinsic to HetR's function and regulation. It is thought that in vegetative cells or upon restoration of a combined nitrogen source, HetR is rapidly turned over, preventing inappropriate entry into the differentiation pathway. The protease activity is also implicated in the degradation of other proteins, suggesting HetR may function by digesting repressors of differentiation. The autoproteolytic activity is dependent on specific amino acid residues; for instance, a mutation at serine 179 (S179N) abolishes proteolytic activity and blocks heterocyst formation.
Table 2: Effects of Specific Amino Acid Substitutions on HetR Function
| Original Residue | Mutant Residue | Observed Effect on Function | Reference |
|---|---|---|---|
| Serine 152 | Alanine (B10760859) | Blocks earliest stage of heterocyst differentiation, abolishes protease activity. | |
| Serine 179 | Asparagine | Total loss of function, no proteolysis observed, blocks heterocyst differentiation. | |
| Arginine 223 | Tryptophan | Protein becomes insensitive to inhibitors PatS and HetN, resulting in a defective heterocyst pattern. |
Phosphorylation is another crucial post-translational modification that regulates HetR activity. Evidence suggests that HetR can be phosphorylated, and this modification negatively impacts its function. In vitro studies have shown that phosphorylation can hinder the formation of HetR tetramers, which are thought to be the functionally relevant form of the protein, and can also impair its ability to bind to DNA.
The protein PatA, a response regulator, is hypothesized to play a role in the post-translational modification of HetR, possibly through phosphorylation, thereby activating its function in differentiating cells. Furthermore, the involvement of two PP2C-type protein phosphatases, PrpJ1 and PrpJ2, in the mutual regulation of ntcA and hetR suggests that a phosphorylation/dephosphorylation cycle is critical for the initiation of heterocyst differentiation. This reversible phosphorylation likely provides a switch-like mechanism to control HetR's activity, ensuring that it is active only in the cells selected for differentiation.
Table 3: Chemical Compounds Mentioned
Protein Stability and Turnover
The functional concentration of HetR, a master regulator of heterocyst differentiation, is meticulously controlled not only at the transcriptional level but also through post-translational mechanisms governing its stability and turnover. The inherent instability of HetR and its targeted degradation are crucial for the precise temporal and spatial execution of the differentiation program.
Intrinsic Autoproteolytic Activity
Research has demonstrated that purified recombinant this compound is intrinsically unstable and undergoes self-degradation. nih.gov This process is inhibited by serine-type protease inhibitors, indicating that HetR possesses an unusual autoproteolytic activity. nih.gov Specific serine residues, Ser-152 and Ser-179, have been identified as critical for this autoproteolysis. nih.govpnas.org A mutation from serine to asparagine at position 179 (S179N) results in a functional loss of proteolytic activity. nih.gov This self-degradation activity may be important in vegetative cells to maintain a low level of active HetR, preventing inappropriate differentiation. nih.gov
Regulation by Inhibitory Proteins
The stability of HetR is dynamically regulated by specific inhibitory proteins, primarily PatS and HetN, which are essential for establishing the heterocyst pattern along the cyanobacterial filament. frontiersin.org Both PatS and HetN promote the post-translational decay of HetR. pnas.org This inhibitory action is mediated by a conserved pentapeptide motif, RGSGR, found in both proteins. mdpi.com
The current model suggests that PatS and HetN, produced in developing heterocysts, diffuse to neighboring vegetative cells. frontiersin.orgresearchgate.net This creates an inhibitor concentration gradient that, in turn, establishes an inverse gradient of HetR by targeting it for degradation by proteases. pnas.org The PatS- and HetN-dependent degradation of HetR is a distinct pathway from its intrinsic autoproteolysis. pnas.org This mechanism ensures that HetR levels remain low in cells adjacent to a heterocyst, preventing them from also differentiating and thus maintaining the characteristic one-dimensional pattern. pnas.orgresearchgate.net
Influence of Developmental Stage on Turnover Rate
The turnover rate of the this compound is not constant but varies significantly with the developmental stage of the cyanobacterial filament. Following a shift to nitrogen-depleted conditions, the concentration of HetR increases rapidly, peaking at around three hours. nih.gov However, if a combined nitrogen source is reintroduced before heterocysts are fully mature, HetR is degraded rapidly. nih.gov Conversely, once heterocysts have fully developed, the this compound within them is degraded at a much slower rate. nih.gov This differential stability suggests a shift in the proteolytic environment or accessibility of HetR to degradation machinery as cells terminally differentiate.
Role of Other Proteases
While PatS and HetN are key signals for HetR degradation, they are not proteases themselves. They are thought to target HetR for degradation by other, currently unknown, proteases. pnas.org The protein HetF has also been investigated for its role in differentiation. HetF is a protease that specifically acts on the substrate PatU3, a negative regulator of cell division and heterocyst development. pnas.orgnih.gov However, in vitro studies have shown that HetF does not directly cleave HetR, indicating that the HetF-PatU3 proteolytic pathway is separate from the direct regulation of HetR stability. nih.gov
Impact of Specific Mutations on HetR Stability
Mutations in the hetR gene can significantly alter the protein's stability and its susceptibility to regulatory signals.
S152A and S179N : These mutations at the active serine sites block the autoproteolytic activity of HetR and prevent heterocyst differentiation. nih.govpnas.org
R223W : A mutation changing arginine to tryptophan at position 223 results in a functional this compound that is resistant to the inhibitory effects of both PatS and HetN. nih.gov This leads to an aberrant pattern of heterocyst formation, demonstrating that this residue is crucial for the interaction with the negative regulatory pathway. nih.gov
Table 1: Factors Influencing this compound Stability and Turnover
| Regulatory Factor | Type of Regulation | Effect on HetR | Key Findings | References |
|---|---|---|---|---|
| Intrinsic Protease Activity | Autoproteolysis | Degradation | HetR is an unusual serine-type protease; activity depends on Ser-152 and Ser-179. | nih.govpnas.org |
| PatS | Post-translational Inhibition | Promotes Degradation | Contains RGSGR pentapeptide; signals for HetR turnover to establish heterocyst pattern. | frontiersin.orgpnas.org |
| HetN | Post-translational Inhibition | Promotes Degradation | Contains RGSGR pentapeptide; involved in maintaining the heterocyst pattern by signaling for HetR turnover. | frontiersin.orgmdpi.com |
| Developmental Stage | Temporal Regulation | Variable Turnover Rate | HetR is rapidly degraded upon nitrogen addition before heterocyst maturation but is more stable in fully developed heterocysts. | nih.gov |
| R223W Mutation | Genetic Alteration | Increased Stability (Resistance) | Renders HetR insensitive to degradation signals from PatS and HetN. | nih.gov |
Hetr Protein Protein Interactions and Signaling Networks
Interactions with Negative Regulators of Differentiation
Several proteins and peptides act as negative regulators of heterocyst differentiation by interacting with HetR, thereby inhibiting its activity. nih.govpnas.orgmdpi.com These interactions are vital for preventing the formation of multiple contiguous heterocysts and ensuring proper pattern formation. pnas.orgmdpi.com
PatS and its Derivatives (e.g., RGSGR pentapeptide, PatS6)
PatS is a well-characterized inhibitor of heterocyst differentiation. pnas.orgelifesciences.org It is encoded by the patS gene and produces a peptide, typically 13-17 amino acids long, containing a critical RGSGR pentapeptide motif at its C-terminus. elifesciences.orgnih.gov This pentapeptide, often referred to as PatS-5, is the active component that interacts with HetR. elifesciences.orgnih.govacs.org Other derivatives, such as the hexapeptide ERGSGR (PatS-6), also interact with and inhibit HetR activity. elifesciences.orgnih.gov PatS-dependent signals are thought to diffuse along the filament, inhibiting HetR in neighboring cells and thus preventing their differentiation. elifesciences.orgresearchgate.net
| PatS Derivative | Sequence | Interaction with HetR | Effect on HetR Activity |
| PatS-5 | RGSGR | Yes | Inhibits |
| PatS-6 | ERGSGR | Yes | Inhibits |
Research findings indicate that PatS-5 directly binds to HetR. acs.org Studies using techniques like electron paramagnetic resonance (EPR) spectroscopy and isothermal titration calorimetry (ITC) have provided evidence for this direct interaction. acs.org ITC experiments have determined the dissociation constant (Kd) for the PatS-5 and HetR interaction to be in the submicromolar range, specifically 227 nM, with a 1:1 stoichiometry. acs.org PatS-6 has shown even tighter binding to HetR, with a Kd of 7 nM, compared to PatS-5 (Kd = 227 nM) and PatS-7 (DERGSGR, Kd = 9280 nM). nih.gov This suggests that the N-terminal residue of PatS-6 contributes to enhanced binding affinity, likely through interactions with the peptide backbone. nih.gov
A primary mechanism by which PatS inhibits HetR activity is by disrupting HetR's ability to bind to DNA. pnas.orgnih.govacs.org HetR functions as a transcriptional regulator by binding to specific DNA sequences in the promoter regions of its target genes, including hetR, hepA, and patS itself. pnas.orgpnas.org The interaction of PatS, particularly the RGSGR pentapeptide, with HetR prevents HetR from binding to these DNA sites, thereby blocking the transcription of genes necessary for differentiation. pnas.orgpnas.orgacs.org
Electrophoretic mobility shift assays (EMSA) have been used to demonstrate that PatS-5 inhibits HetR DNA-binding activity in vitro. nih.govacs.orgresearchgate.net The PatS pentapeptide has been shown to block hetR induction completely when added to the growth medium. pnas.org Structural studies of the HetR hood domain in complex with PatS6 have shown that the binding of PatS6 to HetR triggers conformational changes in the flap domain of HetR, leading to the dissociation of an auxiliary alpha-helix and the eventual release of HetR from the DNA major groove. ebi.ac.ukproteopedia.orgnih.gov
HetR is known to exist in various oligomeric forms, including dimers and tetramers, and its dimerization is required for DNA binding. pnas.orgnih.gov Studies have investigated the effect of PatS on HetR oligomerization. In vitro experiments have shown that PatS can hamper the accumulation of HetR tetramers. nih.govcsic.es This negative effect of PatS on HetR oligomerization is consistent with the observation that HetR activity may be associated with its tetrameric form. nih.govcsic.es Double electron-electron resonance (DEER) EPR experiments, however, indicated that PatS-5 bound to HetR without disrupting its dimer form. acs.org This suggests that while PatS might influence higher-order oligomerization states like tetramers, it may not necessarily break down the fundamental HetR dimer required for DNA binding, but rather interfere with the DNA binding itself through conformational changes. acs.orgproteopedia.org
HetN
HetN is another negative regulator of heterocyst differentiation in Anabaena. pnas.orgmdpi.com Similar to PatS, HetN contains an RGSGR pentapeptide motif that is essential for its activity. mdpi.comelifesciences.org HetN is required for the maintenance of the heterocyst pattern. pnas.orgmdpi.comfrontiersin.org Both PatS and HetN are thought to act on HetR to control heterocyst pattern formation by influencing HetR's DNA binding and turnover. mdpi.comresearchgate.net Overexpression of hetN prevents heterocyst formation in the wild-type strain. pnas.org Genetic evidence suggests that both PatS and HetN work through HetR as central regulators of heterocyst pattern. pnas.org
PatX
PatX is a third protein containing an RG(S/T)GR motif (in Anabaena PCC 7120, it contains RGTGR) that acts as a negative regulator of differentiation. mdpi.comelifesciences.org PatX is present in most HetR-containing cyanobacteria, and its association with HetR is considered more ancient than that of PatS. mdpi.comnih.gov While inactivation of patX alone may not produce a noticeable phenotype under nitrogen depletion, its overexpression can block heterocyst formation. mdpi.com PatX is required in the absence of PatS to prevent rapid ectopic differentiation. mdpi.com The HRGTGR peptide derived from PatX has been shown to inhibit the interaction between HetR and HetL. nih.govresearchgate.net
HetL and Immunity to Self-Inhibition
HetL is a protein that interacts with HetR and plays a role in providing immunity to developing heterocysts against self-inhibition by morphogens like PatS and PatX. elifesciences.orgnih.govresearchgate.net Under nitrogen starvation, hetL expression is induced and activated by HetR. elifesciences.orgnih.gov HetL interacts with HetR at the same interface as PatS, and this interaction is necessary for HetR to escape PatS inhibition and for heterocysts to differentiate. elifesciences.orgelifesciences.orgnih.govbiorxiv.org
Interactions with Other Regulatory Proteins
HetR engages in complex interactions with various other regulatory proteins, forming intricate networks that govern the precise timing and spatial pattern of heterocyst differentiation. These interactions can influence HetR's activity, stability, and its ability to bind DNA or regulate the expression of downstream genes.
NtcA
NtcA, the global nitrogen regulator in cyanobacteria, plays a crucial role in the nitrogen starvation signal being transmitted to hetR. nih.govnih.gov While hetR itself lacks a canonical NtcA-binding site in its upstream region, the regulation of hetR by NtcA is indirect and partially mediated by the response regulator NrrA. nih.govnih.gov NtcA is required for transcription from specific transcription initiation sites (TISs) of hetR, with this dependence being mediated through NrrA. nih.govasm.org During heterocyst differentiation, ntcA expression is transiently induced in a HetR-dependent manner, indicating a mutual dependence between HetR and NtcA for their upregulation. nih.govasm.org HetR can also act as a co-activator for NtcA at certain promoters, enhancing NtcA's interaction with DNA and transcript production. researchgate.net
NrrA
NrrA, a nitrogen-responsive response regulator, is directly involved in regulating hetR expression during heterocyst differentiation. nih.govnih.gov NtcA upregulates the expression of nrrA upon nitrogen limitation, and subsequently, NrrA upregulates the expression of hetR. nih.govasm.orgnih.gov NrrA has been shown to bind specifically to the region upstream of the nitrogen-responsive transcription initiation sites at positions -728 and -696 in the hetR promoter region, suggesting direct regulation of transcription from these sites by NrrA. nih.govasm.orgnih.gov The use of these TISs is dependent on NrrA. nih.govasm.orgnih.gov Overexpression of nrrA leads to enhanced hetR expression and increased heterocyst formation. nih.govnih.gov
HetF and PatA
HetF and PatA are two proteins that appear to work together to promote HetR activity and influence HetR levels. core.ac.uknih.gov Deletion of either hetF or patA results in an increase in HetR protein levels. core.ac.uknih.govnih.gov PatA seems to promote HetR activity while also limiting its accumulation. core.ac.uknih.gov Deletion of patA suppresses the increase in heterocyst number caused by ectopic overexpression of hetR and leads to a substantial increase in this compound levels, although fewer cells differentiate. core.ac.uknih.gov HetF is a putative CHF protease, and its inactivation, similar to PatA, suppresses the multiple contiguous heterocyst phenotype resulting from hetR overexpression. core.ac.uk Deletion of hetF increases HetR levels but prevents heterocyst differentiation entirely. core.ac.uk HetR is necessary for normal levels of patA expression in vegetative cells and its induction in developing heterocysts. core.ac.uknih.gov It has been proposed that PatA mediates the protein-protein interaction between HetR and HetF and that HetF might modify HetR, making it less sensitive to inhibitors like PatS and HetN. asm.org
HetP and its Homologs
HetP is a heterocyst regulatory protein that functions downstream of HetR to promote heterocyst differentiation. nih.govuniprot.org HetR directly regulates the expression of hetP. nih.govresearchgate.net Overexpression of hetP can lead to the formation of multiple contiguous heterocysts and can partially bypass the requirement for HetR for differentiation, although the resulting heterocysts may only fix nitrogen anoxically. nih.govuniprot.org HetP has homologs, including Asl1930, Alr2902, and Alr3234, which share a conserved N-terminal region with HetP. uniprot.orgresearchgate.netpnas.org These homologs interact with HetP and play roles in modulating the timing and duration of commitment to heterocyst formation. uniprot.orgresearchgate.net Epistatic analyses suggest that Asl1930 and Alr3234 act upstream of HetP to delay commitment, while Alr2902 inhibits development. uniprot.org While HetR shows positive interaction with HetZ, yeast two-hybrid tests did not show interaction between HetR and HetP. nih.gov
HetR in Cellular Signaling Pathways and Cascade Integration
HetR is a central component in the complex signaling network that controls heterocyst differentiation, acting as a master regulator that integrates signals and initiates developmental processes. pnas.orgnih.gov Its activity is crucial for both pattern formation and the commitment of cells to differentiate. nih.gov
Integration with Nitrogen Status Sensing
The initiation of heterocyst differentiation is triggered by deprivation of combined nitrogen, and HetR plays a critical role in integrating this environmental signal into the developmental program. nih.govasm.org The nitrogen starvation signal is transmitted to hetR through the action of NtcA, mediated by NrrA. nih.govnih.govasm.org This NtcA-mediated activation of hetR transcription, particularly from the -728 and -696 TISs, provides a rapid response to nitrogen starvation. asm.org The cellular nitrogen status is perceived by sensing intracellular levels of 2-oxoglutarate, which stimulates the DNA-binding activity of NtcA. nih.govnih.gov This links nitrogen availability to the activation of the NtcA-NrrA-HetR cascade, initiating the differentiation process. nih.govasm.orgnih.gov
Data Table: Protein Interactions and Regulatory Effects on HetR
| Interacting Protein | Effect on HetR | Mechanism | References |
| NtcA | Indirectly activates hetR transcription | Acts via NrrA; HetR also required for transient NtcA increase; HetR can be NtcA co-activator | nih.govnih.govnih.govasm.orgresearchgate.net |
| NrrA | Directly activates hetR transcription | Binds to hetR promoter TISs (-728, -696); Upregulated by NtcA | nih.govasm.orgnih.govasm.org |
| HetF | Promotes HetR activity, downregulates HetR levels | Putative protease; May modify HetR; Required for hetR-dependent transcription | core.ac.uknih.govasm.org |
| PatA | Promotes HetR activity, limits HetR accumulation | May mediate HetR-HetF interaction; Required for patA expression | core.ac.uknih.govnih.govasm.org |
| HetP | Functions downstream of HetR; Promotes differentiation | Expression directly regulated by HetR; Can partially bypass HetR deletion | nih.govuniprot.orgresearchgate.net |
| HetP Homologs | Modulate differentiation timing/inhibition | Interact with HetP; Act upstream or inhibit development | uniprot.orgresearchgate.netpnas.org |
Role in Intercellular Communication and Pattern Formation
HetR plays a central and multifaceted role in establishing and maintaining the characteristic pattern of heterocysts interspersed among vegetative cells in filamentous cyanobacteria. nih.govpnas.org This pattern, typically consisting of one heterocyst approximately every 10-12 vegetative cells, is crucial for the organism's ability to fix atmospheric nitrogen under aerobic conditions. elifesciences.orgnih.gov The formation of this pattern is understood to operate based on principles of a reaction-diffusion system, involving both activators and inhibitors. pnas.orgnih.gov
HetR functions as a key activator of heterocyst differentiation. nih.govelifesciences.org Its expression is induced upon nitrogen starvation, a process mediated by the global nitrogen regulator NtcA and the accumulation of 2-oxoglutarate (2-OG). elifesciences.orgfrontiersin.org HetR is essential for differentiation; its absence abolishes the process, while its overexpression can lead to the formation of multiple contiguous heterocysts. elifesciences.org
A critical aspect of HetR's role in pattern formation involves its interaction with diffusible inhibitory signals produced by differentiating or mature heterocysts. nih.govpnas.org The primary inhibitors are the PatS peptide and the HetN protein, both of which contain an RGSGR pentapeptide motif crucial for their activity. mdpi.comresearchgate.net These inhibitors are thought to diffuse from the cells where they are produced to neighboring vegetative cells, creating an inhibitory gradient along the filament. pnas.orgpnas.org
HetR's DNA-binding activity, which is essential for activating the transcription of genes involved in heterocyst differentiation (including hetR itself, patS, and hepA), is inhibited by the PatS-derived pentapeptide. pnas.orgpnas.orgresearchgate.net This inhibition prevents or reduces HetR activity in adjacent cells, thereby suppressing their differentiation and contributing to the spacing of heterocysts. elifesciences.orgnih.govresearchgate.net The interaction between HetR and PatS/PatX-derived peptides is a key mechanism for controlling HetR's binding to DNA and its turnover. mdpi.com
Recent research has also highlighted the role of HetL, another protein that interacts with HetR. elifesciences.orgnih.gov HetL is proposed to provide immunity to the differentiating cell against its own inhibitory signals, such as those derived from PatS and PatX. elifesciences.orgnih.govresearchgate.net HetL interacts with HetR at a similar interface as PatS, and this interaction is necessary to counteract the inhibition by PatS and allow differentiation to proceed in the destined heterocyst. elifesciences.orgnih.gov This suggests a complex interplay of protein-protein interactions at the core of the patterning mechanism.
Studies involving mutations in hetR have provided significant insights into its role in pattern formation. For instance, a mutation like R223W in HetR can result in a protein that is insensitive to the inhibitory signals from PatS and HetN, leading to a defective pattern with irregularly spaced or multiple contiguous heterocysts. nih.govpnas.org This genetic evidence underscores HetR's central position in the signaling pathway that governs the heterocyst pattern. nih.govpnas.org
Intercellular communication channels are also vital for the diffusion of these inhibitory signals. An amidase encoded by all1140 in Anabaena sp. PCC 7120 is required for proper channel formation between cells, and a mutation in this gene impairs intercellular communication and disrupts the patterned distribution of HetR and PatS expression. pnas.orgnih.gov
The dynamic nature of the heterocyst pattern is maintained through continuous cell division and the interplay of these regulatory factors. elifesciences.org HetR levels fluctuate along the filament, and these fluctuations, influenced by positive autoregulation, lateral inhibition by PatS and HetN, and intercellular communication, are fundamental to the establishment and maintenance of the one-dimensional pattern. mdpi.comnih.gov
The genetic regulatory network involving HetR, NtcA, PatS, HetN, HetL, and potentially other factors like HetF, HetC, PatA, and PatX, forms a complex system where HetR acts as a central node integrating signals and controlling the differentiation fate of cells along the filament. pnas.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.com This network ensures that heterocysts differentiate at appropriate intervals, optimizing nitrogen fixation for the entire filament. elifesciences.orgfrontiersin.org
Below is a table summarizing some key interactions and their roles in HetR-mediated pattern formation:
| Interacting Protein/Peptide | Role in Patterning | Effect on HetR Activity/Expression |
| PatS | Diffusible inhibitor, establishes inhibitory gradient. pnas.orgnih.govpnas.org | Inhibits HetR DNA-binding activity; promotes HetR degradation. pnas.orgpnas.orgmdpi.comresearchgate.net |
| HetN | Diffusible inhibitor, primarily involved in pattern maintenance. pnas.orgmdpi.comresearchgate.netmdpi.com | Inhibits HetR activity/levels. mdpi.comresearchgate.netmdpi.com |
| HetL | Provides immunity to differentiating cell against self-inhibition. elifesciences.orgnih.govresearchgate.net | Interacts with HetR, necessary to suppress inhibition by PatS/PatX. elifesciences.orgnih.gov |
| NtcA | Global nitrogen regulator, initiates differentiation cascade. elifesciences.orgfrontiersin.orgplos.org | Activates hetR expression. elifesciences.orgfrontiersin.orgplos.org |
| PatX | Negative regulator, contains RG(S/T)GR motif. mdpi.comresearchgate.net | Can inhibit HetR activity; required to prevent rapid ectopic differentiation when PatS is absent. mdpi.com |
This table illustrates the intricate network surrounding HetR that governs the spatial organization of differentiated cells in these multicellular cyanobacteria.
Methodologies and Experimental Approaches in Hetr Research
Genetic Manipulation and Mutagenesis
Genetic manipulation and mutagenesis are fundamental approaches used to dissect the biological roles of HetR by altering the hetR gene within the organism. These techniques provide insights into the necessity of HetR for differentiation and the functional importance of specific amino acid residues within the protein. nih.govasm.orgnih.govoup.comresearchgate.netthelifesciencesmagazine.comoup.com
Gene Knockout and Overexpression Studies
Gene knockout studies, where the hetR gene is deleted or inactivated, have definitively shown that HetR is essential for heterocyst differentiation. Strains lacking a functional hetR gene are unable to form heterocysts. elifesciences.orgasm.org Conversely, overexpression of hetR can lead to increased frequencies of heterocysts, even under conditions that would normally repress differentiation, such as in the presence of fixed nitrogen. elifesciences.orgasm.orgapsnet.orgresearchgate.net Overexpression of hetR can also result in the formation of multiple contiguous heterocysts, a phenotype known as Mch. asm.orgnih.gov These studies highlight HetR's role as a master regulator and activator of the differentiation pathway.
Research findings from gene knockout and overexpression studies:
| Genetic Manipulation | Phenotype Observed (under nitrogen deprivation) | Reference |
| hetR deletion | Abolished heterocyst differentiation | elifesciences.orgasm.org |
| hetR overexpression | Increased heterocyst frequency, Mch phenotype | elifesciences.orgasm.orgapsnet.orgnih.gov |
| hetR overexpression (with fixed nitrogen) | Differentiation occurs despite repressive conditions | elifesciences.org |
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a powerful technique used to introduce specific changes to the hetR gene, resulting in amino acid substitutions in the HetR protein. asm.orgresearchgate.netteselagen.comgeneuniversal.comnih.gov By analyzing the effects of these mutations on HetR function and heterocyst differentiation, researchers can identify critical amino acid residues involved in DNA binding, protein-protein interactions, or enzymatic activity. nih.govasm.orgoup.compnas.org For example, studies using site-directed mutagenesis have investigated residues important for HetR dimerization and its protease activity. asm.orgpnas.orgnih.gov Analysis of mutant HetR proteins can also provide insights into protein stability and turnover. asm.org
Detailed research findings from site-directed mutagenesis:
| Amino Acid Substitution (Anabaena sp. PCC 7120) | Observed Effect on Heterocyst Differentiation | Effect on DNA Binding | Effect on Protein Level/Turnover | Reference |
| D17E | Dramatically reduced, Het⁻ phenotype | Prevented DNA binding | Higher levels than wild-type | asm.org |
| G36A | Dramatically reduced, Het⁻ phenotype | No effect on DNA binding | Higher levels than wild-type | asm.org |
| H69Y | Dramatically reduced (less than 0.1% heterocysts) | No effect on DNA binding | Higher levels than wild-type | asm.org |
| C48A | No effect on differentiation or patterning (contrary to previous reports) | Previously reported as necessary, but later studies showed no effect on DNA binding | Not specified in this context | asm.orgpnas.org |
| S152A | No effect on differentiation or patterning (contrary to previous reports) | Not specified | Similar levels to wild-type | asm.orgnih.gov |
| S179N | Unable to differentiate heterocysts | Not specified | Higher levels than wild-type | nih.gov |
Molecular Biology Techniques
Beyond genetic manipulation, various molecular biology techniques are employed to study hetR gene expression, this compound levels, and its interaction with target DNA sequences. nih.govasm.orgoup.comthelifesciencesmagazine.comapsnet.orgresearchgate.netCurrent time information in San Francisco, CA, US.mdpi.comnih.govdanaher.compraxilabs.comcbehx.co.ukpitt.edu
Transcriptional and Translational Reporter Fusions (e.g., GFP)
Reporter gene fusions are widely used to monitor the spatial and temporal expression patterns of hetR. nih.govresearchgate.netCurrent time information in San Francisco, CA, US.nih.govasm.orgbccampus.canih.govlibretexts.org Transcriptional fusions involve linking the promoter region of hetR to a reporter gene, such as the gene encoding Green Fluorescent Protein (GFP). nih.govresearchgate.netnih.govbccampus.canih.govwikipedia.orgbioinnovatise.comnih.gov This allows researchers to visualize when and where the hetR gene is transcribed by observing the fluorescence of the reporter protein. nih.govresearchgate.netnih.govbccampus.cabioinnovatise.comnih.gov Translational fusions, where the reporter gene is fused to the coding sequence of hetR, provide information about both transcription and translation, and can also reveal the subcellular localization of the this compound. bccampus.canih.govlibretexts.org Studies using hetR-gfp reporter fusions have shown that hetR expression is upregulated upon nitrogen deprivation and is localized to developing heterocysts. nih.govresearchgate.netnih.gov
Research findings using GFP reporter fusions:
| Reporter Fusion Type | HetR Promoter Region | Observation (under nitrogen deprivation) | Reference |
| Transcriptional (hetR-gfp) | -271 tsp | Fluorescence initially in groups of cells, later in single cells mimicking heterocyst pattern; tightly regulated | nih.gov |
| Transcriptional (hetR-gfp) | -184 and -728/-696 tsps | Uniform fluorescence throughout filaments | nih.gov |
| Transcriptional (hetR-gfp) | Not specified (Nostoc punctiforme) | Highly expressed in heterocysts | nih.gov |
| Transcriptional (hetR-gfp) | Not specified (Anabaena sp. PCC 7120) | Strong fluorescence in developing heterocysts in a patS deletion strain | researchgate.net |
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to detect protein-DNA interactions in vitro. mdpi.comnih.gov This method is used to determine if this compound can bind to specific DNA sequences, such as the promoter regions of genes it regulates. asm.orgpnas.orgpnas.org When HetR binds to a DNA fragment, it causes a shift in the fragment's mobility during gel electrophoresis, which can be visualized. pnas.org EMSA has been instrumental in confirming that HetR is a DNA-binding protein and in identifying its target DNA sequences. asm.orgpnas.orgpnas.org Studies have shown that HetR binds to the promoter regions of genes like hetR, hepA, and patS. asm.orgpnas.org
Research findings from EMSA:
| DNA Fragment Tested (Anabaena sp. PCC 7120) | HetR Binding Observed | Reference |
| hetR promoter region (-318 to -154) | Yes, concentration-dependent | pnas.org |
| hetR coding region (+267 to +416) | No | pnas.org |
| hepA promoter region | Yes | asm.orgpnas.org |
| patS promoter region | Yes | asm.orgpnas.org |
Immunoblotting and Protein Detection
Immunoblotting, or Western blotting, is a technique used to detect and quantify specific proteins in a sample using antibodies. nih.govoup.comnih.govmdpi.comsvarlifescience.comwaxitinc.comwikipedia.org This method is used in HetR research to determine the presence, abundance, and sometimes the oligomeric state of the this compound under different conditions or in different genetic backgrounds. nih.govpnas.orgnih.gov Antibodies specific to HetR are used to probe protein extracts separated by gel electrophoresis. nih.govpnas.orgnih.gov Immunoblotting has revealed that this compound levels increase after nitrogen step-down and can be affected by mutations in hetR or other regulatory genes. asm.orgnih.gov It has also been used to investigate the dimerization and tetramerization of HetR. pnas.orgnih.gov
Research findings from Immunoblotting:
| Condition/Strain (Anabaena sp. PCC 7120) | Observation of this compound | Reference |
| Wild-type, after nitrogen step-down | Increase in this compound levels | pnas.orgnih.gov |
| Wild-type, with nitrate | Approximately 40% of total HetR forms dimer | pnas.org |
| Mutant strain C48 (hetRc48a) | Unable to produce HetR homodimer | pnas.org |
| Mutant strains with D17E, G36A, H69Y substitutions | Higher levels of this compound than wild-type | asm.org |
| Mutant strain S152A | Similar levels of this compound to wild-type | nih.gov |
| Mutant strain 216 (S179N hetR) | Increased continuously for 24 h after nitrogen step-down | nih.gov |
| Wild-type, after nitrogen step-down (temporal) | Reached maximum level within 6 h | nih.gov |
| Differentiating filaments | Tetrameric HetR restricted to heterocysts | nih.gov |
RNA-Seq and Microarray Analyses for Gene Expression Profiling
RNA sequencing (RNA-Seq) and microarray analyses are powerful techniques used to profile gene expression on a large scale. nih.govnih.govtandfonline.comoup.comoup.com These methods allow researchers to identify which genes are transcribed into RNA under specific conditions, providing insights into the regulatory networks controlled by proteins like HetR.
RNA-Seq involves converting RNA into cDNA, sequencing the cDNA fragments, and then mapping the reads back to a reference genome or transcriptome to quantify transcript abundance. nih.govoup.com Microarrays, on the other hand, utilize a solid surface with thousands of immobilized DNA probes that hybridize to labeled cDNA derived from RNA samples. nih.govyoutube.com The intensity of the hybridization signal indicates the expression level of the corresponding gene. nih.govyoutube.com
In the context of HetR research, these techniques have been used to identify genes whose expression is regulated by HetR during heterocyst differentiation. For example, studies have shown that HetR directly regulates the expression of genes such as hetP, hetZ, hepA, and patS, among others. pnas.orgasm.orgnih.govnih.gov By comparing gene expression profiles in wild-type strains and hetR mutants, researchers can identify HetR-dependent genes and gain a global view of the transcriptional changes occurring during differentiation. nih.gov
Detailed research findings from such studies often involve lists of differentially expressed genes under conditions of nitrogen deprivation in the presence or absence of functional HetR. These lists can be extensive, highlighting the broad regulatory impact of HetR on the differentiation program.
Reverse Transcription Quantitative PCR (RT-qPCR)
Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive technique used to quantify specific RNA transcripts. portlandpress.comthermofisher.comnih.govscirp.org It is often used to validate findings from RNA-Seq or microarray experiments or to precisely measure the expression levels of a smaller number of target genes. tandfonline.com
RT-qPCR involves two main steps: reverse transcription of RNA into cDNA and quantitative PCR amplification of the cDNA using gene-specific primers. portlandpress.comthermofisher.com The accumulation of PCR product is monitored in real-time, allowing for the determination of the initial amount of RNA template. portlandpress.comthermofisher.comnih.gov Normalization with reference genes is crucial for accurate quantification. scirp.org
In HetR research, RT-qPCR has been employed to confirm the expression patterns of HetR and its target genes during heterocyst differentiation. pnas.orgnih.govnih.gov For instance, it has been used to show the upregulation of hetR, hetP, and hetZ expression following nitrogen step-down, a condition that induces heterocyst formation. asm.orgnih.govasm.org RT-qPCR provides a precise method to measure the temporal and spatial expression of these genes, complementing the broader view provided by transcriptomic analyses.
An example of detailed research findings using RT-qPCR includes the quantification of hetR mRNA levels in wild-type and mutant strains over time after nitrogen deprivation, revealing differences in the induction and maintenance of hetR expression. nih.gov
Structural Biology Approaches
Structural biology techniques are essential for understanding the three-dimensional structure of HetR and how it interacts with other molecules at an atomic level. ontosight.ainih.govnih.govnumberanalytics.comlibretexts.org These approaches provide crucial insights into the mechanisms of DNA binding, protein-protein interactions, and potential regulatory modifications.
X-ray Crystallography of HetR and its Complexes
X-ray crystallography is a primary technique for determining the atomic structure of proteins and protein complexes. nih.govnih.govnumberanalytics.comlibretexts.orgtulane.edumdpi.comsciencemuseum.org.ukajronline.orgnih.gov It involves obtaining a high-quality crystal of the protein, diffracting X-rays through the crystal, and analyzing the resulting diffraction pattern to reconstruct the electron density map and, subsequently, the molecular structure. libretexts.orgtulane.edusciencemuseum.org.uknih.gov
X-ray crystallography has been successfully applied to determine the structure of HetR, revealing a unique fold composed of multiple domains, including a helix-turn-helix DNA-binding domain, flap domains, and a hood domain. nih.govelifesciences.orgnih.gov Structures of HetR in complex with its DNA targets have also been determined, providing detailed information about the specific interactions between the protein and DNA. nih.govresearchgate.net These structures have shown how HetR dimers bind to palindromic DNA sequences and highlighted key residues involved in DNA recognition. nih.govresearchgate.net
Detailed research findings from X-ray crystallography include the precise mapping of amino acid residues involved in DNA binding and dimerization, as well as the identification of conformational changes in HetR upon DNA binding. nih.govresearchgate.net For example, the structure of HetR complexed with DNA showed specific hydrogen bonding interactions between glutamate (B1630785) residues in HetR and cytosines in the DNA palindrome. nih.govresearchgate.net
Structural Modeling and Bioinformatics
Structural modeling and bioinformatics play a vital role in complementing experimental structural data and predicting structural and functional aspects of HetR. nih.govtulane.edu These computational approaches can be used to build models of HetR or its complexes, analyze structural features, and make predictions about protein function and interactions.
Structural modeling involves using known structures of related proteins or computational algorithms to predict the three-dimensional structure of HetR or its domains. Bioinformatics tools are used for sequence analysis, domain identification, phylogenetic analysis, and the prediction of potential interaction sites. nih.gov
In HetR research, structural modeling has been used to propose how the PatS peptide, an inhibitor of HetR activity, might bind to HetR based on the HetR crystal structure. elifesciences.orgnih.gov Bioinformatics analyses have been used to identify conserved residues and domains in HetR across different cyanobacterial species, providing insights into functionally important regions. nih.govnih.govnih.gov These computational approaches help in designing experiments and interpreting experimental results.
Protein Interaction Studies
Understanding how HetR interacts with other proteins is crucial for deciphering its regulatory mechanisms and its role in the broader network controlling heterocyst differentiation. ontosight.aiasm.orgtulane.edusciencemuseum.org.uknih.govpnas.org Various techniques are employed to identify and characterize these protein-protein interactions.
Bacterial Two-Hybrid System
The bacterial two-hybrid system is a genetic method used to detect protein-protein interactions in vivo. ontosight.aitulane.edunih.govpnas.orgresearchgate.netnih.govpnas.org It is based on the principle that if two proteins interact, they can bring together two separate domains of a reporter system, leading to a detectable signal, such as the activation of a reporter gene. nih.govpnas.orgresearchgate.netnih.govpnas.org
In a common bacterial two-hybrid setup, one protein is fused to a DNA-binding domain, and the other protein is fused to a transcription activation domain or a component of RNA polymerase. nih.govresearchgate.netnih.govpnas.org If the two proteins interact, the activation domain is brought to the vicinity of a reporter gene promoter, leading to its transcription and the expression of a reporter protein (e.g., β-galactosidase or histidine synthesis enzymes), which can be detected by a phenotypic change or growth on selective media. nih.govpnas.orgresearchgate.netnih.govpnas.org
The bacterial two-hybrid system has been applied in HetR research to identify proteins that interact with HetR. Studies have used this system to show interactions between HetR and other proteins involved in heterocyst differentiation, such as HetZ and HetL. elifesciences.orgasm.orgasm.orgresearchgate.net These findings provide evidence for direct physical associations between HetR and its regulatory partners, helping to build a more complete picture of the protein network controlling differentiation. elifesciences.orgasm.orgasm.orgresearchgate.net
Detailed research findings from bacterial two-hybrid experiments can include lists of identified interacting proteins and confirmation of specific binary interactions. For example, studies have demonstrated a positive interaction signal between HetR and HetZ using this method. asm.orgasm.org
Compound Table
| Compound Name | PubChem CID |
| This compound | - |
Note: PubChem primarily databases small molecules. Proteins are typically cataloged in protein databases like UniProt or the Protein Data Bank (PDB).
Data Tables
Example Data Table Concept: Differentially Expressed Genes in a HetR Mutant (RNA-Seq/Microarray)
| Gene Locus Tag | Gene Name (if known) | Fold Change (Mutant vs. Wild-Type) | p-value | Functional Annotation |
| alrXXXX | ||||
| allYYYY | ||||
| ... |
Example Data Table Concept: HetR-DNA Binding Sites (ChIP-Seq)
| Genomic Location (Chromosome:Start-End) | Peak Score | Nearby Gene(s) | Putative HetR Binding Motif |
| I: 12345-12678 | hetP | ||
| III: 56789-57012 | hetZ | ||
| ... |
Example Data Table Concept: Protein-Protein Interactions with HetR (Bacterial Two-Hybrid)
| Bait Protein | Prey Protein | Interaction Confirmed | Notes |
| HetR | HetZ | Yes | |
| HetR | HetL | Yes | |
| HetR | PatS | No (PatS inhibits DNA binding) pnas.org | |
| ... |
These conceptual tables illustrate the kind of detailed research findings that are generated using the described methodologies in HetR research.
Biochemical Characterization of HetR Activity
Biochemical characterization of HetR involves examining its enzymatic activities, oligomeric state, and interaction with DNA. pnas.orgoup.com
In vitro Protease Activity Assays
HetR functions as a serine-type protease, and its protease activity is essential for heterocyst differentiation pnas.orgmdpi.com. In vitro protease activity assays are employed to study this enzymatic function. One common approach involves observing the autodegradation of purified recombinant this compound when incubated under specific conditions, such as at 37°C pnas.org. This autodegradation can be monitored using techniques like SDS-PAGE, where the disappearance of the intact HetR band and the appearance of degradation fragments indicate proteolytic activity pnas.org.
The protease activity of HetR can be inhibited by serine-type protease inhibitors, such as phenylmethanesulfonyl fluoride (B91410) (PMSF) pnas.org. Dansyl fluoride (DnsF), another specific serine-type protease inhibitor, has been used to label HetR, providing further evidence of its protease nature mdpi.com. Mutation studies targeting specific serine residues, like Ser152 and Ser179 in Anabaena sp. strain PCC 7120 HetR, have been performed to identify the active site and residues critical for protease function pnas.orgmdpi.com. For instance, a mutation of Ser152 to alanine (B10760859) (S152A) resulted in a mutant protein that could not be labeled by DnsF and showed no autodegradation in vitro, indicating Ser152 as a potential active site residue mdpi.com.
Data from in vitro degradation of purified recombinant HetR from Anabaena sp. PCC 7120 shows a decrease in the intact HetR band over time when incubated at 37°C, which is prevented by the addition of PMSF or by heat treatment pnas.org.
Oligomerization State Analysis
HetR functions as a homodimer, and its dimerization is crucial for its biological activity, particularly DNA binding researchgate.net. The oligomerization state of HetR can be analyzed using various biochemical techniques. SDS-PAGE under reducing and non-reducing conditions is a common method to assess dimerization. Under non-reducing conditions, which preserve disulfide bonds, a band corresponding to the HetR dimer (approximately 66 kDa) can be observed in addition to the monomer band (approximately 33 kDa) pnas.org.
Double electron-electron resonance (DEER) EPR experiments have also confirmed that HetR exists as a dimer in solution. While the homodimeric form is considered functional, studies have also suggested that both dimeric and tetrameric forms of HetR can bind to DNA in vitro. The stability of the dimer interface is considered critical for HetR function.
DNA-Binding Assays
HetR is a DNA-binding protein that regulates the expression of genes involved in heterocyst differentiation by binding to specific DNA sequences in their promoter regions researchgate.net. Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the binding of HetR to DNA researchgate.net. This method is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing gel, resulting in a "shift" of the DNA band.
EMSA experiments have demonstrated that HetR binds to the promoter regions of genes such as hetR, hepA, and patS researchgate.net. The binding is often concentration-dependent researchgate.net. Studies using EMSA with DNA fragments containing specific motifs, such as the CCC-N5-GGG motif, have shown HetR binding to promoter regions of genes like hetZ, trpE, and hepA. The DNA-binding activity of HetR requires its dimerization researchgate.net. Crystal structures of HetR in complex with DNA have provided detailed insights into the protein-DNA interactions, revealing that the HetR dimer interacts with palindromic DNA targets, primarily through its N-terminal domains containing helix-turn-helix (HTH) motifs oup.com. Specific residues, such as glutamate 71, have been identified as crucial for specific protein-DNA interactions.
Data from EMSA experiments can show the proportion of DNA shifted by HetR at different protein concentrations, providing information about the binding affinity. For example, a study showed that 200 nM hetP DNA was fully shifted by HetR, suggesting a dissociation constant (Kd) in the 100 nM range or lower. In contrast, binding to other DNA fragments, like hepA DNA, might require higher HetR concentrations for observable shifting.
Data Table: Summary of HetR Biochemical Activities and Characteristics
| Characteristic | Method(s) Used | Key Finding(s) | Source(s) |
| Protease Activity | In vitro autodegradation assay, DnsF labeling | Serine-type protease activity, Ser152 is a key residue, inhibited by PMSF/DnsF | pnas.orgmdpi.com |
| Oligomerization State | SDS-PAGE (reducing/non-reducing), DEER EPR | Functions as a homodimer, dimerization required for DNA binding | pnas.orgresearchgate.net |
| DNA Binding | EMSA, Crystal structures with DNA | Binds to promoter regions (e.g., hetR, hepA, patS, hetP, hetZ), specific DNA sequences recognized, dimerization required | researchgate.netoup.com |
Data Table: Dissociation Constant (Kd) for HetR-DNA Binding (Example)
| DNA Target | Method | Kd (approx.) | Source |
| hetP 29-bp fragment | EMSA | ≤ 200 nM | |
| hepA 29-bp fragment | EMSA | > 1 µM (complete shift not observed at 4 µM) |
Future Directions and Unresolved Questions in Hetr Research
Elucidation of Complete HetR Regulon
The HetR regulon, the set of genes directly or indirectly controlled by HetR, is known to be extensive, encompassing hundreds of genes that are either activated or repressed in response to nitrogen starvation. nih.gov However, fully mapping and characterizing this regulon remains a significant challenge. Identifying all direct HetR binding sites across the genome and understanding the context-dependent nature of HetR's transcriptional regulation are crucial steps. caister.comoup.com Further research is needed to determine the precise roles of all genes within the regulon and how their coordinated expression contributes to heterocyst differentiation and other potential HetR-regulated processes.
Detailed Understanding of HetR Allostery and Conformational Changes
HetR is known to exist in different oligomeric states, including dimers and tetramers, which are proposed to interact with DNA. nih.gov Allostery, where binding of a molecule at one site affects activity at a distant site, is a fundamental mechanism for regulating protein function and can involve significant conformational changes or more subtle dynamic effects. pnas.orgnih.govdiva-portal.orgworktribe.comacs.org While the binding site for the inhibitory peptide PatS on HetR's hood domain has been identified, a detailed understanding of how PatS binding, or the binding of other potential modulators, induces conformational changes in HetR and how these changes propagate to affect DNA binding and transcriptional activity is still needed. nih.gov Elucidating the allosteric mechanisms of HetR will provide insights into how its activity is finely tuned in response to various signals.
Deeper Insight into Interplay between HetR, PatS, HetN, PatX, and HetL in Patterning
The spatial patterning of heterocysts along a filament is a tightly regulated process involving a complex interplay of multiple factors, including HetR, the inhibitory peptide PatS, and the proteins HetN, PatX, and HetL. nih.govcaister.compnas.orgkarger.compreprints.org PatS and HetN contain an RGSGR pentapeptide motif essential for their inhibitory activity on HetR. preprints.orgmdpi.com PatX also possesses an RG(S/T)GR motif and its overexpression blocks heterocyst formation. researchgate.netpreprints.orgmdpi.com HetL is a positive regulator that interacts with HetR at the same interface as PatS and PatX, potentially competing for binding and suppressing inhibition. nih.govpreprints.orgmdpi.com While the general roles of these proteins in the reaction-diffusion system that establishes the pattern are recognized, a deeper, quantitative understanding of their interactions, diffusion dynamics, and how they collectively fine-tune the spacing and timing of heterocyst differentiation is an ongoing area of research. nih.gov
Q & A
Q. What are the primary functional roles of HetR in heterocyst differentiation, and how can these be experimentally validated?
HetR is a master transcriptional regulator essential for initiating heterocyst differentiation in cyanobacteria like Anabaena sp. PCC 7120. Its dual functions include DNA-binding activity (targeting promoters of differentiation genes like hetP) and autoproteolytic protease activity, which is calcium-dependent and inhibited by serine protease inhibitors (e.g., PMSF) . To validate these roles:
- DNA-binding assays : Use electrophoretic mobility shift assays (EMSAs) with purified HetR and promoter regions of target genes.
- Protease activity : Perform in vitro cleavage assays with recombinant HetR and monitor degradation via SDS-PAGE under varying calcium conditions .
- Genetic complementation : Introduce wild-type hetR into mutants (e.g., strain 216 with S179N mutation) to restore heterocyst formation .
Q. What experimental models are optimal for studying HetR's regulatory network?
- Liquid cultures under nitrogen deprivation : Induce heterocyst differentiation in Anabaena sp. PCC 7120 and monitor HetR expression via Western blotting or GFP-tagged reporters .
- Mutant analysis : Use strains with hetR deletions or point mutations (e.g., R223W, S179N) to dissect functional domains .
- Overexpression systems : Express hetR under inducible promoters (e.g., petE) to study dosage effects on heterocyst patterning .
Advanced Research Questions
Q. How can researchers resolve contradictions in HetR's protease activity and its in vivo relevance?
Discrepancies arise from in vitro observations of autoproteolysis versus in vivo stability. Methodological considerations:
- Posttranslational regulation : Use translation inhibitors (e.g., spectinomycin) to isolate protease activity from new protein synthesis. Evidence shows RGSGR peptide accelerates HetR degradation posttranslationally .
- Mutant comparison : Contrast in vitro protease activity of S179N HetR (no cleavage) with its in vivo inability to restore differentiation, suggesting additional regulatory layers (e.g., interaction with PatS/PatX inhibitors) .
- Structural studies : Employ X-ray crystallography or cryo-EM to map catalytic sites and conformational changes induced by mutations .
Q. What experimental designs can elucidate HetR's role in heterocyst patterning amid conflicting signals from PatS and HetN?
- Gradient analysis : Use microfluidic devices to create localized PatS or HetN gradients and track HetR-GFP fluorescence dynamics in filaments .
- Double mutants : Combine hetR mutations (e.g., R223W) with patS or hetN deletions to assess resistance to suppression .
- Quantitative modeling : Integrate time-lapse microscopy data with mathematical models to predict pattern formation under varying inhibitor concentrations .
Q. How can researchers distinguish between HetR's direct transcriptional targets and indirect effects in differentiation pathways?
- ChIP-seq : Chromatin immunoprecipitation followed by sequencing to identify genome-wide HetR-binding sites .
- RNA-seq coupled with proteomics : Compare transcriptional profiles of wild-type and hetR mutants to pinpoint downstream genes. Validate via knockout studies (e.g., hetP deletion blocks differentiation despite HetR activation) .
- Pulse-chase experiments : Track HetR protein turnover and correlate with expression of putative targets using cycloheximide treatment .
Methodological Considerations
Q. What are the best practices for analyzing HetR-protein interactions and posttranslational modifications?
- Crosslinking-MS : Use formaldehyde crosslinking followed by mass spectrometry to identify HetR interactors (e.g., PatS, HetN) .
- Phosphoproteomics : Enrich phosphorylated peptides from HetR immunoprecipitates and analyze via LC-MS/MS to map regulatory sites .
- Activity-based probes : Label active protease domains with fluorescent inhibitors (e.g., dansyl fluoride) to monitor conformational changes .
Q. How can researchers address technical challenges in quantifying HetR expression levels in vivo?
- GFP reporters : Fuse HetR with GFP under its native promoter to monitor real-time expression in filaments .
- Standardized Western blotting : Include internal controls (e.g., RpoB) and use antibodies validated against Anabaena HetR .
- ELISA optimization : Adapt commercial kits (e.g., Human AFP ELISA) for cyanobacterial lysates by validating cross-reactivity and adjusting sample dilution buffers .
Data Interpretation and Reproducibility
Q. How should researchers handle variability in heterocyst patterning assays?
- Sample standardization : Pre-culture cells under identical light, temperature, and nitrogen conditions.
- Blinded counting : Use automated image analysis tools (e.g., ImageJ macros) to quantify heterocyst spacing and minimize bias .
- Replicate design : Include ≥3 biological replicates per condition, reporting mean ± SEM in publications .
Q. What statistical approaches are recommended for analyzing HetR's dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
